molecular formula C23H22FN3O5 B2784212 ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-18-1

ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2784212
CAS No.: 899943-18-1
M. Wt: 439.443
InChI Key: HIPHKLPHZIFVPR-UHFFFAOYSA-N
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Description

ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a fluorobenzyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or ester groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((4-chlorobenzyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(2-((4-methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Uniqueness

ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-3-31-23(30)22-19(12-21(29)27(26-22)18-7-5-4-6-15(18)2)32-14-20(28)25-13-16-8-10-17(24)11-9-16/h4-12H,3,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPHKLPHZIFVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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